molecular formula C13H11F3O B8199431 1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene

1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B8199431
M. Wt: 240.22 g/mol
InChI Key: VSXXYRMBYOIDMT-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene is a compound that features a trifluoromethyl group, an ethynyl group, and a cyclopropylmethoxy group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the benzene ring .

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene exerts its effects involves the activation of the trifluoromethyl group. This group can participate in various reactions, including radical trifluoromethylation, which is crucial in pharmaceuticals and agrochemicals . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethylated compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-ethynyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O/c1-2-10-7-11(13(14,15)16)5-6-12(10)17-8-9-3-4-9/h1,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXXYRMBYOIDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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